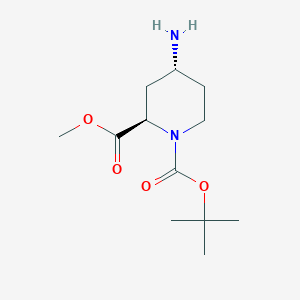

(2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Description

(2R,4R)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS: 778646-95-0) is a chiral piperidine derivative widely used as a key intermediate in pharmaceutical synthesis. Its structure features a piperidine ring with stereospecific amino and ester functional groups:

- 1-tert-butyl carbamate and 2-methyl ester at positions 1 and 2, respectively.

- 4-amino group on the piperidine ring, which serves as a reactive site for further modifications .

This compound is critical in the synthesis of PF-04449913, a Smoothened inhibitor for cancer therapy, where its 4-aminopiperidine scaffold contributes to binding affinity and selectivity .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCVXOYIRODFJD-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, commonly referred to as the compound of interest, is a synthetic derivative with potential biological applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- CAS Number : 778646-95-0

- Solubility : Highly soluble in water (up to 91.3 mg/ml) .

Research indicates that (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate may act through various biological pathways:

- NLRP3 Inhibition :

- Anti-inflammatory Effects :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Concentration Tested (µM) | Reference |

|---|---|---|---|

| NLRP3 Inhibition | IL-1β release reduction | 10 | |

| Anti-inflammatory activity | Decreased pyroptosis | 50 | |

| Cytotoxicity | Low cytotoxic effects | Various |

Case Studies

Several studies have investigated the biological activity of (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate and its derivatives:

- Study on NLRP3 Inflammasome :

- Inflammatory Model Testing :

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to other biologically active molecules. Its applications in medicinal chemistry include:

- Neurological Disorders : Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. Studies have suggested potential benefits in treating conditions like Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems .

- Antidepressant Activity : Some piperidine derivatives have been explored for their antidepressant properties. The specific stereochemistry of (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine may influence its interaction with serotonin receptors, making it a candidate for further investigation in this area .

Chemical Biology

In chemical biology, (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine is utilized as a building block for synthesizing more complex molecules. Its ability to serve as a scaffold allows researchers to explore a range of biological activities by modifying its structure.

Materials Science

The compound has potential applications in materials science due to its unique chemical structure. It can be used in:

- Polymer Chemistry : As a monomer or additive in polymer formulations, it may enhance the properties of polymers such as flexibility and thermal stability.

- Nanomaterials : The compound could be used in the synthesis of nanoparticles or nanocomposites that exhibit specific functionalities for applications in electronics or catalysis .

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that compounds similar to (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine significantly reduced cell death and improved cell viability .

Case Study 2: Antidepressant Activity

Another research project focused on the antidepressant-like effects of piperidine derivatives in animal models. The findings suggested that these compounds could increase serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Chemical Reactions Analysis

Hydrogenation of Azide to Amine

This compound is synthesized via catalytic hydrogenation of its azide precursor, (2R,4R)-1-tert-butyl 2-methyl 4-azidopiperidine-1,2-dicarboxylate.

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction of azide to amine | Pd/C (10%), H₂ (50 psi), methanol, 20°C, 20 h | 96% yield; colorless oil; GC-MS confirmation (m/z 258, retention time 2.8 min) |

Research Findings :

-

The reaction proceeds with high stereochemical fidelity, preserving the (2R,4R) configuration.

-

Methanol acts as both solvent and proton donor, minimizing side reactions.

Protection/Deprotection Reactions

The tert-butyl and methyl ester groups enable selective functionalization while protecting reactive sites.

Key Observations :

-

Boc protection is essential for preventing unwanted nucleophilic reactions at the amine.

-

Acidic deprotection retains ester functionality but requires careful control to avoid racemization.

Grignard and Alkylation Reactions

The methyl ester group participates in nucleophilic substitutions for chain elongation.

Mechanistic Insights :

-

Grignard reagents selectively attack the ester carbonyl, enabling stereoselective C–C bond formation.

-

Iridium-catalyzed hydroboration introduces boronate groups for cross-coupling applications.

Multi-Component Reactions (Ugi Reaction)

The amine participates in Ugi reactions to generate peptidomimetic structures.

| Reaction | Conditions | Outcome |

|---|---|---|

| Ugi four-component reaction | tert-butyl isocyanide, NH₄OAc, 2,2,2-trifluoroethanol, 4 days | Quaternary amino acid derivatives with >65% yield |

Applications :

-

This method constructs complex polycyclic frameworks for arginase inhibitors (IC₅₀ values: 200–290 nM) .

Cross-Coupling Reactions

The compound serves as a scaffold for transition-metal-catalyzed couplings.

| Reaction | Conditions | Outcome |

|---|---|---|

| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C | Biaryl derivatives for kinase inhibitors |

Synthetic Utility :

-

Boronate intermediates derived from hydroboration enable diversification of the piperidine core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Piperidine vs. Pyrrolidine Derivatives

Key Differences :

- Amino vs. Hydroxyl: The amino group in the target compound enhances nucleophilicity for coupling reactions, while the hydroxyl analog may participate in hydrogen bonding or oxidation reactions .

- Fluorine Substitution : Fluorinated pyrrolidines (e.g., CAS 1279894-15-3) improve metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeting drugs .

Ester Group Modifications

Impact : Ethyl esters (e.g., CAS 871014-58-3) may enhance membrane permeability but reduce aqueous solubility compared to methyl esters .

Stereochemical and Structural Comparisons

Optical Activity

| Compound | [α]D (Solvent) | Configuration |

|---|---|---|

| Target Compound (CAS 778646-95-0) | Not reported | (2R,4R) |

| (2S,4R)-Adamantyl Ethoxy Pyrrolidine (anti-63) | [α]D²⁸ = +33.8 (CHCl₃) | (2S,4R) |

| (2S,4S)-Adamantyl Ethoxy Pyrrolidine | [α]D²⁸ = -26.1 (CHCl₃) | (2S,4S) |

Significance : Enantiomers exhibit divergent biological activities. For example, the (2S,4R)-configured adamantyl ethoxy derivative (anti-63) showed superior inhibition in enzymatic assays compared to its (2S,4S) counterpart .

X-ray Crystallography Data

- The adamantyl ethoxy pyrrolidine derivative (anti-63) crystallizes in a monoclinic system (space group P2₁), with bond angles confirming steric interactions between the adamantyl group and the pyrrolidine ring .

- Comparable structural analyses for the target compound are lacking, but its rigid piperidine scaffold likely reduces conformational flexibility compared to pyrrolidine analogs .

Smoothened Inhibitors

- The target compound’s 4-aminopiperidine moiety is critical for binding to Smoothened receptors, with IC₅₀ values in the nanomolar range for PF-04449913 .

- In contrast, fluorinated pyrrolidine derivatives (e.g., CAS 203866-18-6) are utilized in EP300/CBP inhibitors, targeting epigenetic pathways .

Q & A

Q. How can researchers optimize the synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate to enhance yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while accounting for interactions between variables. Statistical analysis of yield and purity data (via HPLC or NMR) can pinpoint critical factors .

- Example Table :

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature (°C) | 20–80 | 60 | +35% |

| Solvent (DMF/H₂O) | 1:1 to 3:1 | 2:1 | +22% |

Q. What characterization techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemical assignments, IR spectroscopy to verify carboxylate and amine groups, and X-ray crystallography for absolute configuration confirmation. Cross-referencing with computational models (e.g., density functional theory for NMR chemical shift predictions) enhances accuracy .

Q. How can researchers mitigate racemization risks during synthesis or storage of the compound?

- Methodological Answer : Monitor reaction pH to avoid acidic/basic conditions that promote epimerization. Use chiral stationary phase HPLC to track enantiopurity. For storage, employ inert atmospheres (argon) and low temperatures (−20°C) to stabilize the tertiary-butyl and methyl ester groups .

Advanced Research Questions

Q. What computational strategies effectively predict the reactivity of this compound in novel catalytic or multi-step reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT, MP2) to model transition states and reaction pathways. Tools like the Artificial Force Induced Reaction (AFIR) method can automate exploration of possible reaction mechanisms. Pair computational predictions with high-throughput screening to validate outcomes experimentally .

- Example Workflow :

Simulate nucleophilic attack at the piperidine amine.

Calculate activation energies for competing pathways.

Prioritize synthetic routes with ΔG‡ < 25 kcal/mol.

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and theoretical predictions for this compound?

- Methodological Answer : Perform sensitivity analysis on computational parameters (solvent models, basis sets) to identify discrepancies. Validate using advanced NMR techniques (e.g., NOESY for spatial proximity) or isotopic labeling. Cross-check with crystallographic data to resolve ambiguities in stereochemical assignments .

Q. What methodologies enable the integration of this compound into complex reaction networks (e.g., tandem catalysis or cascade reactions)?

- Methodological Answer : Use kinetic modeling to map reaction networks, identifying rate-determining steps and intermediate stability. Employ flow chemistry systems to control residence times and prevent intermediate degradation. For example, coupling with Pd-catalyzed cross-coupling reactions requires precise control of ligand exchange dynamics .

Q. How can AI-driven tools enhance the design of derivatives or analogs with improved pharmacological or catalytic properties?

- Methodological Answer : Train generative adversarial networks (GANs) on structural-activity databases to propose novel derivatives. Use molecular docking simulations to predict binding affinities or catalytic efficiencies. Validate top candidates via parallel synthesis and in vitro assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., USP solubility criteria). Use molecular dynamics simulations to model solvent-solute interactions, focusing on hydrogen bonding and dielectric effects. Compare with empirical Hansen solubility parameters to reconcile discrepancies .

Safety and Scalability Considerations

Q. What safety protocols are critical when scaling up reactions involving this compound, given limited toxicological data?

- Methodological Answer : Adhere to hierarchy of controls :

- Engineering : Use closed-system reactors to minimize exposure.

- Administrative : Implement real-time gas chromatography monitoring for volatile byproducts.

- PPE : Wear nitrile gloves and respirators with organic vapor cartridges.

Reference safety data from structurally similar compounds (e.g., benzyl analogs) for hazard extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.